molecular formula C10H12O2S B13209912 1-(1-Methanesulfonylethenyl)-3-methylbenzene

1-(1-Methanesulfonylethenyl)-3-methylbenzene

Cat. No.: B13209912
M. Wt: 196.27 g/mol
InChI Key: QTNCQDDKNVMPHK-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylethenyl)-3-methylbenzene is an organic compound characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylethenyl)-3-methylbenzene typically involves the reaction of methanesulfonyl chloride with an appropriate precursor under controlled conditions. One common method includes the reaction of methanesulfonyl chloride with an ethenyl-substituted benzene derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylethenyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methyl-substituted benzene derivatives.

Scientific Research Applications

1-(1-Methanesulfonylethenyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Methanesulfonylethenyl)-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methanesulfonylethenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.

    1-Methanesulfonyl-1,2-dihydroquinoline: Contains a quinoline ring instead of a benzene ring.

Uniqueness

The presence of both the methanesulfonyl and ethenyl groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets .

Biological Activity

1-(1-Methanesulfonylethenyl)-3-methylbenzene, also known as MSM-3 , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MSM-3 is characterized by the presence of a methanesulfonyl group attached to a vinyl moiety adjacent to a methyl-substituted benzene ring. This unique configuration contributes to its reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of MSM-3 against various pathogens. For instance, in vitro assays demonstrated that MSM-3 exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its antimicrobial properties, MSM-3 has shown promising anti-inflammatory effects . Animal models of inflammation revealed that treatment with MSM-3 significantly reduced markers such as TNF-α and IL-6, which are critical mediators in inflammatory responses. These findings suggest that MSM-3 could be beneficial in treating inflammatory diseases.

The mechanism underlying the biological activity of MSM-3 appears to involve the modulation of cellular signaling pathways. Specifically, it may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines. This action not only contributes to its anti-inflammatory properties but also its potential role in cancer therapy by inhibiting tumor growth and metastasis.

Case Study 1: Treatment of Inflammatory Conditions

A clinical case study involving patients with chronic inflammatory conditions demonstrated that administration of MSM-3 resulted in marked improvement in symptoms and a reduction in systemic inflammation markers. Patients reported decreased pain levels and improved quality of life metrics after eight weeks of treatment.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another case study focused on the application of MSM-3 in wound healing showed that topical formulations containing MSM-3 accelerated healing rates and reduced infection rates in diabetic patients. The results indicated that MSM-3 could serve as an effective adjunct therapy for managing chronic wounds.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methyl-3-(1-methylsulfonylethenyl)benzene

InChI

InChI=1S/C10H12O2S/c1-8-5-4-6-10(7-8)9(2)13(3,11)12/h4-7H,2H2,1,3H3

InChI Key

QTNCQDDKNVMPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)S(=O)(=O)C

Origin of Product

United States

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